methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-16(22)15-9-7-14(8-10-15)12-24-17-18-19-20-21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMALABKROWNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation: Core Synthesis Strategies
The tetrazole ring is a critical component of the target molecule. The most widely adopted method for tetrazole synthesis involves the [3+2] cycloaddition reaction between a nitrile and sodium azide, as demonstrated in the preparation of ethyl 4-(1H-tetrazol-5-yl)benzoate. For methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate, the tetrazole ring can be synthesized from 5-mercapto-1H-tetrazole or its derivatives.
Key Reaction Conditions :
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Nitrile Substrate : 5-Mercapto-1H-tetrazole-5-carbonitrile or a functionalized precursor.
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Cycloaddition Agent : Sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) .
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Catalyst : Ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂) to accelerate the reaction .
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Temperature : Reflux conditions (80–120°C) for 12–24 hours.
Example Protocol :
A mixture of 5-mercapto-1H-tetrazole-5-carbonitrile (1.0 equiv), sodium azide (1.2 equiv), and ZnBr₂ (0.1 equiv) in DMF is stirred under reflux for 18 hours. The crude product is precipitated with ice-water, filtered, and recrystallized from ethanol to yield 5-mercapto-1H-tetrazole .
Introduction of the benzyl group at the 1-position of the tetrazole ring is achieved via nucleophilic substitution or alkylation. Source describes benzylation using bromobenzyl under basic conditions, a method adaptable to tetrazole systems.
Key Reaction Conditions :
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Substrate : 5-Mercapto-1H-tetrazole.
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Alkylating Agent : Bromobenzyl (C₆H₅CH₂Br) in tetrahydrofuran (THF) or dichloromethane (DCM) .
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Base : Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) to deprotonate the tetrazole nitrogen .
Example Protocol :
5-Mercapto-1H-tetrazole (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Sodium tert-butoxide (1.2 equiv) is added at 0°C, followed by dropwise addition of bromobenzyl (1.1 equiv). The mixture is stirred at 10–15°C for 6 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 1-benzyl-1H-tetrazole-5-thiol .
Thioether Linkage Formation
The thioether bridge connects the benzylated tetrazole to the benzoate ester. This step typically involves a nucleophilic substitution reaction between a mercaptan and a bromomethyl or chloromethyl benzoate derivative.
Key Reaction Conditions :
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Mercaptan : 1-Benzyl-1H-tetrazole-5-thiol.
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Electrophile : Methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate.
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Base : Triethylamine (Et₃N) or potassium carbonate to scavenge HBr/HCl .
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Solvent : DCM, THF, or acetonitrile (MeCN).
Example Protocol :
1-Benzyl-1H-tetrazole-5-thiol (1.0 equiv) and methyl 4-(bromomethyl)benzoate (1.05 equiv) are dissolved in anhydrous DCM. Triethylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is diluted with water, and the organic layer is separated, dried over MgSO₄, and concentrated. The residue is purified via silica gel chromatography to yield the thioether intermediate .
Esterification and Final Product Isolation
The benzoate ester group is typically introduced early in the synthesis but may require protection-deprotection strategies. Source highlights esterification under reflux conditions, which can be adapted for this molecule.
Key Reaction Conditions :
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Acid Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
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Solvent : Methanol or ethanol for transesterification.
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Temperature : Reflux (60–80°C) for 4–6 hours.
Example Protocol :
The thioether intermediate is dissolved in methanol, and concentrated H₂SO₄ (0.1 equiv) is added. The mixture is refluxed for 5 hours, cooled, and neutralized with NaHCO₃. The product is extracted with ethyl acetate, dried, and recrystallized from hexane/ethyl acetate to yield this compound.
Optimization and Yield Enhancement
Critical Factors :
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropanol/water) improves purity .
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Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate thioether formation.
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Temperature Control : Low temperatures (−15°C to 0°C) during benzylation minimize side reactions .
Yield Data :
| Step | Yield (%) | Key Conditions |
|---|---|---|
| Tetrazole synthesis | 70–85 | NaN₃, ZnBr₂, DMF, reflux |
| Benzylation | 80–88 | NaOtBu, THF, 10–15°C |
| Thioether formation | 75–82 | Et₃N, DCM, rt |
| Esterification | 85–90 | H₂SO₄, MeOH, reflux |
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, benzoate Ar-H), 7.45–7.30 (m, 5H, benzyl Ar-H), 5.32 (s, 2H, CH₂-S), 4.21 (s, 2H, N-CH₂-C₆H₅), 3.85 (s, 3H, OCH₃) .
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IR (KBr) : 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (tetrazole C=N) .
Chromatographic Purity :
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate typically involves multi-step organic reactions that include the formation of the tetrazole ring and subsequent thioetherification. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound possesses potential as an antimicrobial agent, warranting further exploration for therapeutic applications.
Antiparasitic Activity
The antiparasitic potential of tetrazole derivatives has been investigated, particularly in the context of treating infections caused by parasites such as Taenia crassiceps. The inclusion of the benzyl-tetrazole moiety in this compound enhances its lipophilicity and biological activity against parasitic infections.
Case Study 1: Synthesis and Biological Evaluation
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its biological properties. The compound was tested against various bacterial strains and exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that structural modifications could enhance its efficacy further .
Case Study 2: Antiparasitic Effects on Taenia crassiceps
Another research effort focused on evaluating the antiparasitic effects of this compound using an animal model infected with Taenia crassiceps. The findings indicated a dose-dependent reduction in parasite load, suggesting that this compound could be developed into a therapeutic agent for parasitic infections .
Mechanism of Action
The mechanism of action of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Tetrazole-Thioether Derivatives
Compounds sharing the tetrazole-thioether motif include those reported in , such as 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) and 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p). Key differences include:
- Substituent Effects: The target compound’s benzyl group on the tetrazole contrasts with the nitro-, fluoro-, or dichlorophenyl groups in analogs like 4d, 4f, and 4h.
- This contrasts with the target’s likely synthesis, which may require milder conditions due to the absence of reactive chlorobenzyl groups .
Methyl Benzoate Derivatives
describes methyl benzoate derivatives with quinoline-piperazine-carbonyl substituents (e.g., C1–C7). These compounds differ significantly:
- Structural Complexity: Compounds like Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) incorporate a quinoline-piperazine framework absent in the target compound.
Data Tables
Table 2: Functional Group Impact on Properties
Research Implications
While direct studies on the target compound are sparse, structural analogs suggest that:
- The benzyl group on the tetrazole may reduce metabolic degradation compared to nitro- or chlorophenyl substituents .
Biological Activity
Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
- Preparation of the Tetrazole Derivative : The initial step involves synthesizing 1-benzyl-1H-tetrazole-5-thiol through the reaction of benzyl isothiocyanate with sodium azide, followed by thioalkylation to form various derivatives .
- Formation of the Final Compound : The final compound is obtained by reacting the tetrazole derivative with methyl 4-(chloromethyl)benzoate under basic conditions, often utilizing solvents like DMF or DMSO .
Antimicrobial Properties
Research has demonstrated that compounds containing tetrazole moieties exhibit notable antibacterial and antifungal activities. In particular, this compound has been evaluated for its effectiveness against various microbial strains:
- Antibacterial Activity : Studies have shown that derivatives of tetrazole can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar compounds have also been tested against fungal pathogens, showing promising results in inhibiting fungal growth through mechanisms such as ergosterol biosynthesis inhibition .
Cytotoxic Effects
The compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspases or modulation of cell cycle regulators .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The tetrazole group is known to form hydrogen bonds with amino acid residues in target proteins, which may enhance binding affinity and specificity for certain biological targets. For instance, studies indicate that similar compounds can interact with histone deacetylases (HDACs), leading to alterations in gene expression related to cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as HDAC6, which plays a role in tumorigenesis. Inhibition of HDAC6 has been linked to increased acetylation of tubulin and histones, promoting apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antibacterial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B | Assess cytotoxic effects on cancer cells | Induced apoptosis in MCF7 breast cancer cells at concentrations > 25 µM, correlating with increased caspase activity. |
| Study C | Investigate enzyme inhibition | Demonstrated selective inhibition of HDAC6, leading to increased acetylation levels in treated cells. |
Q & A
Q. What precautions are necessary when handling tetrazole-containing compounds during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
